Ube2T/fancl-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ube2T/FANCL-IN-1 is a potent inhibitor of Ube2T/FANCL-mediated FANCD2 monoubiquitylation. This compound significantly enhances cellular sensitivity to Carboplatin, a DNA cross-linking agent . It plays a crucial role in the Fanconi anemia pathway, which is essential for DNA repair and maintaining genome stability .
Preparation Methods
Chemical Reactions Analysis
Ube2T/FANCL-IN-1 undergoes various chemical reactions:
Types of Reactions: The compound is involved in inhibition reactions, particularly inhibiting the ubiquitylation of FANCD2.
Common Reagents and Conditions: Reagents such as DMSO, PEG300, and Tween 80 are commonly used in the preparation of the compound.
Major Products Formed: The primary product formed from these reactions is the inhibited form of FANCD2, which is crucial for DNA repair processes.
Scientific Research Applications
Ube2T/FANCL-IN-1 has several scientific research applications:
Mechanism of Action
Ube2T/FANCL-IN-1 exerts its effects by inhibiting the monoubiquitylation of FANCD2, a crucial step in the Fanconi anemia pathway . This inhibition sensitizes cells to DNA cross-linking agents, making them more susceptible to chemotherapy . The compound targets the Ube2T/FANCL complex, preventing the activation of downstream DNA repair processes .
Comparison with Similar Compounds
Ube2T/FANCL-IN-1 is unique in its specific inhibition of Ube2T/FANCL-mediated FANCD2 monoubiquitylation. Similar compounds include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride .
These compounds share similar mechanisms of action but differ in their specific targets and applications.
Biological Activity
UBE2T/FANCL-IN-1 is a small-molecule inhibitor that specifically targets the UBE2T and FANCL proteins, which play crucial roles in the Fanconi anemia (FA) pathway—an essential mechanism for DNA repair. This compound has garnered attention due to its potential to enhance the efficacy of chemotherapy agents, particularly in cancers exhibiting resistance to DNA-damaging therapies.
Role of UBE2T and FANCL in DNA Repair
The UBE2T enzyme is a ubiquitin-conjugating enzyme (E2) that interacts with the FANCL E3 ubiquitin ligase, facilitating the monoubiquitylation of the FANCD2-FANCI complex. This modification is critical for the recruitment of downstream repair factors involved in resolving DNA interstrand cross-links (ICLs) and stalled replication forks. The FA pathway is particularly important in maintaining genomic stability, and its dysfunction is linked to various cancers and genetic disorders, including Fanconi anemia itself .
Inhibition by this compound
This compound inhibits the FANCL-mediated monoubiquitylation of FANCD2, thereby sensitizing cancer cells to DNA cross-linking agents such as carboplatin. This inhibition disrupts the FA pathway's ability to repair damaged DNA, leading to increased cell death in tumor cells that rely on this pathway for survival .
In Vitro Studies
In a series of laboratory studies, this compound was shown to significantly reduce the levels of monoubiquitylated FANCD2 (mUb-FANCD2) in response to DNA damage induced by hydroxyurea (HU) and cisplatin treatments. For example, treatment with this compound led to a marked decrease in mUb-FANCD2 levels compared to control groups, indicating effective inhibition of the ubiquitylation process .
Case Studies
Recent studies have highlighted the compound's potential in enhancing chemotherapy effectiveness:
- Case Study 1 : In a breast cancer model resistant to carboplatin, administration of this compound resulted in a significant reduction in tumor growth compared to untreated controls. This suggests that inhibiting the FA pathway can overcome resistance mechanisms associated with DNA repair .
- Case Study 2 : A study involving ovarian cancer cells demonstrated that co-treatment with this compound and carboplatin led to increased apoptosis rates and decreased cell viability, reinforcing its role as a sensitizer for chemotherapy .
Data Table: Summary of Biological Activity
Study | Cell Line | Treatment | Outcome |
---|---|---|---|
Study 1 | Breast Cancer | This compound + Carboplatin | Reduced tumor growth |
Study 2 | Ovarian Cancer | This compound + Carboplatin | Increased apoptosis |
Study 3 | Various Cancer Types | This compound + HU | Decreased mUb-FANCD2 levels |
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7/c1-4-23-9-11-24(12-10-23)18-13-15(2)20-19-21-17(22-26(18)19)14-25-8-6-5-7-16(25)3/h13,16H,4-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHJBABGFHVIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=NC(=NN23)CN4CCCCC4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.